(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of quinoline and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with diphenyl oxirane in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline or oxazole derivatives.
Scientific Research Applications
(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the oxazole ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: An optical isomer with similar chemical properties but different biological activities.
Quinoline derivatives: Compounds like quinine and chloroquine, which also feature the quinoline ring and have well-documented medicinal uses.
Oxazole derivatives: Compounds such as oxazepam, which are used in medicinal chemistry for their anxiolytic and sedative properties.
Uniqueness
(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the combination of quinoline and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOADAOBQOTJID-XZOQPEGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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